2-Chloro-3-oxobutyl acetate
Description
Contextualization within Halogenated Ketones and Acetates
2-Chloro-3-oxobutyl acetate (B1210297), with the chemical formula C₆H₉ClO₃, is a bifunctional organic molecule that belongs to the class of α-halogenated ketones and acetate esters. bohrium.com Its structure incorporates a ketone carbonyl group, a chlorine atom on the adjacent (alpha) carbon, and an acetate ester moiety. This combination of functional groups makes it a subject of interest in synthetic organic chemistry.
The reactivity of 2-Chloro-3-oxobutyl acetate is largely dictated by the interplay between its constituent parts. The α-haloketone is a particularly reactive functional group. nih.gov The presence of the electron-withdrawing carbonyl group increases the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This enhanced reactivity distinguishes α-haloketones from simple alkyl halides. nih.gov The most common methods for synthesizing α-haloketones involve the direct halogenation of a ketone's enol or enolate form under acidic or basic conditions. mdpi.com
Simultaneously, the molecule contains an acetate group, a common ester functional group. The ester can undergo characteristic reactions such as hydrolysis under acidic or basic conditions to yield a carboxylic acid and an alcohol. The presence of both the highly reactive α-chloro ketone and the acetate ester within the same molecule provides multiple sites for chemical modification.
Significance as a Synthetic Intermediate and Building Block
The primary significance of this compound in organic chemistry lies in its potential as a versatile synthetic intermediate and building block. α-Haloketones are well-established precursors for a vast array of more complex molecules, particularly heterocyclic compounds. nih.govresearchgate.net The presence of two adjacent electrophilic centers—the α-carbon and the carbonyl carbon—allows for a variety of cyclization reactions with different nucleophiles to form N-, S-, and O-heterocycles. mdpi.comresearchgate.net
For instance, α-haloketones are key starting materials in the Hantzsch thiazole (B1198619) synthesis, where they react with thioamides to form thiazoles. nih.gov They are also used to synthesize pyrroles, furans, and benzofurans. nih.gov Compounds structurally similar to this compound, such as 3-chloro-2-butanone (B129570), are utilized in the synthesis of valuable products like chiral alcohols and carbene precursors for thiazolium salts. guidechem.comsigmaaldrich.com The reactivity of the α-chloro ketone moiety allows for nucleophilic substitution, while the ketone itself can participate in reactions like the Reformatsky reaction, which is used to form β-hydroxy-esters. wikipedia.org
Given this context, this compound is a valuable intermediate. The α-chloro ketone portion can be used to construct a core molecular framework, and the acetate group can either be kept intact or modified in subsequent synthetic steps. This dual functionality allows for the stepwise or one-pot construction of complex molecular architectures, making it a useful tool for medicinal chemists and researchers in drug discovery and materials science. researchgate.net
Overview of Research Trajectories
Research involving α-haloketones like this compound is continually evolving. A significant trend focuses on the development of more efficient, selective, and environmentally friendly ("greener") synthetic methods for their preparation. mdpi.com This includes the use of novel halogenating agents and catalytic systems to improve yields and reduce waste.
A major trajectory for the application of these building blocks is in the synthesis of biologically active heterocycles, which are core structures in many pharmaceuticals. researchgate.net Research demonstrates the use of related chloro-ketone compounds as intermediates in the synthesis of complex molecules, including piperidinone derivatives and other compounds of medicinal interest. rsc.org The exploration of α-haloketones in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is an active area of investigation. This approach offers a powerful strategy for rapidly generating molecular diversity.
Future research involving this compound is likely to explore its utility in novel synthetic pathways. This could include its application in tandem reactions where both the α-chloro ketone and the acetate functionalities are sequentially or concertedly transformed. Investigations may also focus on its use as a precursor for creating specialized polymers or functional materials, leveraging the reactivity of its distinct chemical handles. The development of asymmetric reactions to control the stereochemistry at the chlorinated carbon is another potential avenue of research, which would be highly valuable for the synthesis of chiral drugs and other enantiomerically pure compounds.
Structure
3D Structure
Properties
CAS No. |
648432-76-2 |
|---|---|
Molecular Formula |
C6H9ClO3 |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
(2-chloro-3-oxobutyl) acetate |
InChI |
InChI=1S/C6H9ClO3/c1-4(8)6(7)3-10-5(2)9/h6H,3H2,1-2H3 |
InChI Key |
WBOOXIGZTABOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(COC(=O)C)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 3 Oxobutyl Acetate and Structural Analogues
Direct Synthetic Routes
Direct synthetic routes to 2-chloro-3-oxobutyl acetate (B1210297) typically involve the introduction of the chlorine atom and the acetate group onto a pre-existing four-carbon backbone. These methods are often favored for their efficiency and atom economy.
Chlorination Reactions of Substituted Oxobutyrates
A primary strategy for the synthesis of 2-chloro-3-oxobutyl acetate involves the chlorination of substituted oxobutyrates. This approach starts with a molecule that already contains the oxobutyrate framework, and the key step is the selective introduction of a chlorine atom at the desired position.
The acetoacetic ester synthesis is a versatile method for producing α-substituted methyl ketones. libretexts.org This series of reactions begins with ethyl acetoacetate, which can be readily converted to its enolate by a base like sodium ethoxide. libretexts.orglibretexts.org This nucleophilic enolate can then react with an alkyl halide in an SN2 reaction to yield a monoalkylated acetoacetic ester. libretexts.orglibretexts.org For the synthesis of the this compound backbone, a suitable two-carbon electrophile would be required for the alkylation step. The use of nonpolar solvents like benzene (B151609) can be crucial for achieving selective monoalkylation. oup.com
Microwave irradiation has been shown to accelerate the alkylation of ethyl acetoacetate, providing monoalkylated products in good yields within minutes. tandfonline.com This rapid and efficient method often uses a phase transfer catalyst, such as tetrabutylammonium (B224687) chloride, and can be performed without a solvent. tandfonline.com
Table 1: Alkylation of Ethyl Acetoacetate under Microwave Irradiation tandfonline.com
| Alkyl Halide | Reaction Time (min) | Final Temperature (°C) | Isolated Yield (%) |
| Allyl bromide | 3 | 75 | 81 |
| Benzyl bromide | 3.5 | 83 | 69 |
| n-Butyl bromide | 4.5 | 89 | 82 |
| Ethyl bromoacetate | 3 | 78 | 59 |
| p-Chlorobenzyl chloride | 4 | 85 | 61 |
Data sourced from a study on rapid alkylation under microwave irradiation. tandfonline.com
Once the appropriate oxobutyrate precursor is obtained, the next step is the introduction of the chlorine atom. Halogenation of ketones typically proceeds through an enol or enolate intermediate. For instance, 3-chloro-2-butanone (B129570) can be synthesized by reacting 2-butanone (B6335102) with hydrogen peroxide and hydrochloric acid in the presence of a copper(II) chloride catalyst. chemicalbook.com The reaction mixture is heated to reflux, and the product is isolated by distillation. chemicalbook.com A similar strategy could be adapted for the chlorination of an appropriate oxobutyl acetate precursor.
Another approach involves the use of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent. google.com This reagent is effective for the halogenation of active methylene (B1212753) compounds. The reaction is typically carried out in a suitable solvent. google.com In some cases, N-chlorosuccinimide (NCS) can also be employed as a source of electrophilic chlorine. google.com
Sulfonation of aromatic compounds is a reversible reaction that can be used to introduce a sulfonic acid group, which can act as a directing or blocking group in subsequent reactions. libretexts.org While not a direct route to chlorination, sulfonation strategies can be employed to control the regioselectivity of subsequent halogenation steps in more complex analogues.
Controlled Functionalization of Alkenyl Acetates
The controlled functionalization of alkenyl acetates presents another direct pathway to this compound. This method would involve the simultaneous or sequential addition of a chlorine atom and an oxygen-containing group across the double bond of a suitable alkenyl acetate.
Rhodium-catalyzed C–H functionalization has emerged as a powerful tool for the alkylation and alkenylation of various substrates. For example, N-tosyl acrylamides can be reacted with acryloylsilanes in the presence of a rhodium catalyst to achieve selective alkylation. acs.org The reaction conditions can be tuned to favor either alkylation or an annulation product. acs.org
Indirect Synthetic Pathways via Related Precursors
Indirect synthetic pathways involve the formation of the core oxobutyl acetate structure from precursors that may not initially contain this framework. These multi-step sequences often provide greater flexibility in accessing a wider range of structural analogues.
Formation of Oxobutyl Acetate Scaffolds through Ring-Opening Reactions
A key indirect method for generating oxobutyl acetate scaffolds is through the ring-opening of cyclic precursors. For example, 2,3-dihydrofuran (B140613) can undergo an acid-catalyzed ring-opening reaction in the presence of water and acetic acid to form 4-oxobutyl acetate. Dichloroethane is a common solvent for this transformation.
Another notable ring-opening approach involves the N-alkylation of 2-oxazolines. beilstein-journals.org In the presence of a base like potassium tert-butoxide (KOt-Bu), 2-oxazolines can react with alkyl halides to yield 2-aminoethyl acetates. beilstein-journals.org This reaction highlights the versatility of ring-opening strategies for accessing functionalized acetate derivatives.
Derivatization of Keto-Esters and Halo-Substituted Analogues
The synthesis of halo-substituted keto-esters, such as this compound, often involves the direct halogenation of a parent β-keto ester. A significant challenge in this derivatization is controlling the stereochemistry at the newly formed chiral center. Modern synthetic methods have increasingly focused on organocatalytic approaches to achieve high enantioselectivity.
One prominent method is the enantioselective phase-transfer α-chlorination of β-keto esters. nih.gov This process is effectively catalyzed by hybrid amide-based Cinchona derivatives. nih.gov These organocatalysts create a chiral environment that directs the approach of the electrophilic chlorine source, leading to the preferential formation of one enantiomer. Research has demonstrated that using a catalyst with both an ionic function and a hydrogen bond donor site is crucial for achieving high asymmetric induction. acs.org
The general procedure involves stirring the β-keto ester substrate with a small amount of the Cinchona-based catalyst (as low as 0.5 mol %) and a weak base, such as potassium fluoride (B91410), in a suitable solvent like toluene (B28343). nih.gov After a brief period, the mixture is cooled, and an electrophilic chlorine source, typically N-chlorosuccinimide (NCS), is added. nih.gov This method has proven effective for a variety of cyclic β-keto esters, including indanone and tetralone carboxylate esters, yielding the desired α-chloro products with high yields and excellent enantioselectivity. nih.gov
The selection of the catalyst and reaction conditions is critical. For instance, studies on the α-chlorination of methyl ester indanone carboxylate with NCS showed that catalysts based on the Cinchona alkaloid core consistently produce high asymmetric induction. nih.gov
Table 1: Enantioselective α-Chlorination of β-Keto Esters Catalyzed by Hybrid Cinchona Alkaloids
| Substrate | Catalyst (mol %) | Chlorine Source | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|---|
| Methyl indanone carboxylate | Hybrid Cinchona derivative (0.5) | NCS | KF | Toluene | >99 | 97 | nih.gov |
| Ethyl indanone carboxylate | Hybrid Cinchona derivative (0.5) | NCS | KF | Toluene | 98 | 96 | nih.gov |
| tert-Butyl indanone carboxylate | Hybrid Cinchona derivative (0.5) | NCS | KF | Toluene | >99 | 95 | nih.gov |
| Methyl tetralone carboxylate | Hybrid Cinchona derivative (0.5) | NCS | KF | Toluene | 95 | 92 | nih.gov |
Catalytic Approaches in Synthesis
Palladium-Catalyzed Coupling Reactions in Keto-Ester Formation
Palladium catalysis is a cornerstone of modern organic synthesis and offers powerful tools for constructing the carbon framework of keto-esters and their analogues. thieme-connect.com These methods often involve the formation of carbon-carbon bonds under mild conditions with high functional group tolerance. thieme-connect.comnih.gov
One major area of research involves the palladium-catalyzed reactions of allyl β-keto carboxylates. jst.go.jp In these transformations, a palladium(0) catalyst reacts with the allyl ester to generate a π-allylpalladium complex and a palladium enolate. nih.gov This versatile intermediate can then undergo several subsequent reactions, including reductive elimination to form α-allyl ketones, intramolecular aldol (B89426) condensation, or Michael addition. nih.govjst.go.jp
Another significant application is the palladium-catalyzed α-arylation of keto-esters, which provides access to β-aryl α-keto esters. nih.gov This reaction typically involves coupling an α-keto ester enolate with an aryl bromide. A catalyst system derived from Pd₂(dba)₃ and a sterically hindered phosphine (B1218219) ligand like P(tBu)₃ has been shown to be effective for this transformation. nih.gov The method is valuable for creating β-stereogenic α-keto esters, which are important precursors in the synthesis of biologically active molecules. nih.gov
Furthermore, the Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been adapted for the synthesis of α-benzyl-β-keto esters. thieme-connect.comorganic-chemistry.org An optimized protocol uses Pd(dbpf)Cl₂ as the catalyst, N-methyldicyclohexylamine as the base, and tetrabutylammonium chloride (TBAC) as an additive in DMF solvent at elevated temperatures. organic-chemistry.org This improved method tolerates a wide range of aryl and heteroaryl bromides, providing diverse keto-ester products in high yields. organic-chemistry.org
Table 2: Overview of Palladium-Catalyzed Reactions for Keto-Ester Synthesis
| Reaction Type | Key Reagents | Catalyst System | Product Type | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Decarboxylative Allylation | Allyl β-keto ester | Pd(0) complex | α-Allyl ketone | High | nih.gov |
| β-Arylation | α-Keto ester, Aryl bromide | Pd₂(dba)₃ / P(tBu)₃ | β-Aryl α-keto ester | Excellent | nih.gov |
| Heck Reaction | Baylis-Hillman adduct, Aryl bromide | Pd(dbpf)Cl₂ | α-Benzyl-β-keto ester | 53-99 | organic-chemistry.org |
| Carbonylative-Decarboxylative Allylation | α-Chloroacetophenone, Allyl alcohol | Pd complex | Monoallylated ketone | Moderate to Good | researchgate.net |
Platinum-Catalyzed Nucleophilic Substitutions Involving Allylic Systems
While palladium has dominated the field of allylic substitutions, platinum catalysts are emerging as powerful alternatives for specific transformations, including the synthesis of keto-esters and related structures. Platinum-catalyzed reactions can offer unique reactivity and selectivity profiles.
One notable application is the platinum-catalyzed direct C–H acylation for the introduction of an α-keto ester functional group. ecu.eduresearchgate.net This method utilizes an inexpensive and readily available acylating reagent, ethyl chlorooxoacetate, to directly functionalize C-H bonds. ecu.edu The reaction is advantageous as it can be free of oxidants and additives and avoids decarbonylative side reactions that can plague other methods. researchgate.net Research has shown that various solvents like chlorobenzene (B131634) and toluene are effective, with the reaction tolerating a range of electron-donating and electron-withdrawing groups on the substrate. ecu.edu
Additionally, platinum catalysis has been successfully applied to the allylic C–H alkylation of α-alkenes. chinesechemsoc.org In a protocol developed using phosphoramidite (B1245037) ligands, malononitriles serve as the alkylating reagents to functionalize a wide array of alkenes. chinesechemsoc.org Mechanistic studies suggest that this reaction proceeds through a concerted proton and two-electron transfer process, similar to mechanisms proposed for palladium catalysis. chinesechemsoc.org A dual catalytic system combining platinum and an amine like pyrrolidine (B122466) has also been developed for the direct allylic alkylation of allylic alcohols with active methylene compounds, providing high selectivity for monoallylation products. researchgate.net
Bifunctional Organocatalysis in Stereoselective Alkylations
Bifunctional organocatalysis represents a sophisticated strategy for controlling stereochemistry in the alkylation and derivatization of keto-esters. unige.ch This approach utilizes a single organic molecule containing two distinct catalytic sites—typically a Lewis base/Brønsted base site to activate the nucleophile and a Lewis acid/Brønsted acid (e.g., hydrogen-bond donor) site to activate the electrophile. unige.chnih.gov This dual activation within a defined chiral scaffold allows for precise control over the transition state, leading to high levels of stereoselectivity.
Cinchona alkaloids and their derivatives are prominent examples of bifunctional organocatalysts. nih.gov For instance, a cinchona-derived bifunctional squaramide catalyst was used in an enantioselective Michael/N-hemiketalization cascade reaction of isatin-derived β,γ-unsaturated α-ketoesters to produce complex bispirooxindoles with high diastereo- and enantioselectivity. nih.gov Similarly, bifunctional thiourea (B124793) catalysts have been employed to catalyze cascade reactions of β,γ-unsaturated α-ketoesters, yielding chiral carbocyclic purine (B94841) nucleoside analogues with excellent stereocontrol. nih.gov
Phase-transfer catalysis is another powerful organocatalytic method for the stereoselective alkylation of β-keto esters. kyoto-u.ac.jp Chiral phase-transfer catalysts, such as quaternary ammonium (B1175870) salts derived from Cinchona alkaloids, create a chiral ionic environment that guides the alkylation of the enolate, enabling the construction of quaternary stereocenters with high enantioselectivity. kyoto-u.ac.jp
Table 3: Examples of Bifunctional Organocatalysis in Keto-Ester Modification
| Reaction Type | Catalyst Type | Substrates | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Michael/Annulation Cascade | Chiral Thiourea | β,γ-Unsaturated α-ketoester, Oxindole-chromone | Polysubstituted hexahydroxanthone | 93–99% ee | nih.gov |
| Michael/N-hemiketalization Cascade | Bifunctional Squaramide | Isatin-derived β,γ-unsaturated α-ketoester, 3-Aminooxindole | 3,3′-Pyrrolidinyl-bispirooxindole | 63–91% ee | nih.gov |
| Phase-Transfer Alkylation | Chiral Quaternary Ammonium Salt | β-Keto ester | α-Alkylated β-keto ester | High ee | kyoto-u.ac.jp |
Methodological Advancements in Stereoselective Synthesis
Diastereoselective Manipulations for Oxobutyl Substituents
Achieving diastereoselectivity in the synthesis of molecules with multiple stereocenters, such as complex oxobutyl-substituted compounds, is a significant synthetic challenge. Methodological advancements have focused on developing catalytic processes that can control the relative stereochemistry of adjacent stereocenters with high precision.
One powerful strategy involves catalytic hydroalkylation reactions. For example, a rhodium-catalyzed hydroalkylation of dienes with 1,3-oxazol-5(4H)-ones has been shown to produce vicinal tertiary and N-substituted quaternary stereogenic centers with high diastereoselectivity (>20:1 dr). rsc.org The resulting products can be further transformed, demonstrating the utility of this method for building complex chiral structures. rsc.org
Tandem reactions that form multiple bonds and stereocenters in a single operation are particularly efficient. A palladium-catalyzed tandem oxidative cyclization-redox relay reaction has been developed for the diastereoselective synthesis of highly substituted tetrahydrofurans. nih.gov The diastereoselectivity in this process is controlled by intramolecular hydrogen bonding, which directs the stereochemical outcome of the cyclization. nih.gov
Furthermore, radical-mediated processes have been harnessed for stereoselective synthesis. A directing-group-free method involving a 1,5-hydrogen transfer followed by a Csp²–H functionalization has been used to produce elaborated fused ketones with excellent stereoselectivity. uzh.ch This approach demonstrates that secondary aliphatic C–H bonds can be engaged in highly stereoselective C–C bond-forming reactions, offering a strategic way to manipulate complex acyclic chains like oxobutyl substituents. uzh.ch
Control of Stereocenters in Related Synthetic Schemes
The control of stereochemistry is a critical aspect in the synthesis of complex organic molecules, including structural analogues of this compound. The development of stereoselective methods allows for the preparation of specific stereoisomers, which is often crucial for their biological activity and application in fields like medicinal chemistry and natural product synthesis. nih.govekb.eg Various strategies have been developed to control the formation of stereocenters in synthetic schemes related to α-haloketones.
Organocatalysis:
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-halocarbonyls. chemeurope.com For instance, an acid chloride can be converted into an α-halo-ester with high stereoselectivity using a strong base, a bromine source, and a proline-based organocatalyst in conjunction with quinine. chemeurope.com The proposed mechanism involves the initial formation of a ketene (B1206846) from the acid chloride, followed by the chiral catalyst introducing stereochemical control. chemeurope.com
Biocatalysis:
Biocatalytic methods, particularly the use of enzymes, offer high specificity and enantioselectivity for the synthesis of chiral molecules under mild conditions. almacgroup.com Carbonyl reductases (CREDs) have been successfully employed for the asymmetric reduction of prochiral α-halo ketones to the corresponding chiral α-halo alcohols. almacgroup.com These biocatalysts often require a cofactor recycling system, such as glucose dehydrogenase (GDH) or the use of isopropyl alcohol (IPA). almacgroup.com The application of recombinant CREDs has been shown to be effective for the stereoselective reduction of various α-halo ketone intermediates. almacgroup.com For example, a library of commercially available CREDs was screened for the reduction of specific α-halo ketones, demonstrating the potential to obtain the desired stereoisomer in good yield and high diastereomeric excess. almacgroup.com
Another biocatalytic approach involves the use of transaminases for the asymmetric synthesis of chiral amines from ω-chloroketones. nih.gov This method can produce 2-substituted pyrrolidines and piperidines with high enantiomeric excess for both enantiomers. nih.gov
Substrate and Reagent Control:
The inherent stereochemistry of the starting materials or reagents can direct the stereochemical outcome of a reaction. In the synthesis of thiiranes from α-haloketones, high diastereoselectivity has been achieved through microwave-assisted, solvent-free conditions. thieme-connect.deorganic-chemistry.org
Mukaiyama aldol reactions of silyl (B83357) enol ethers derived from α-halogenated ketones have been shown to be highly anti-stereoselective. nih.gov The use of a bulky silyl group, such as the tris(trimethylsilyl)silyl group, can be essential for achieving excellent diastereoselectivity and yield. nih.gov The reaction is applicable to a wide range of aldehydes, including α,β-unsaturated and heterocyclic aldehydes, consistently producing products with good to excellent diastereoselectivities. nih.gov
The diastereoselective addition of organometallic reagents to chiral α-chloroketones is another strategy. For example, the addition of phenylacetylene (B144264) to racemic α-chloroketones can proceed with good facial stereoselection, controlled by the reaction temperature and time. mdpi.com
Catalyst-Controlled Reactions:
Transition metal catalysts play a significant role in stereoselective synthesis. For instance, the diastereoselective addition of phenylacetylene to racemic chloroketones has been achieved using a chiral Salen ligand complexed with a metal. mdpi.com The choice of the catalyst's chirality can influence the absolute configuration of the major diastereoisomer formed. mdpi.com
The following table summarizes selected stereoselective methods for the synthesis of α-haloketone analogues:
| Method | Catalyst/Reagent | Substrate | Product | Stereoselectivity | Reference |
| Organocatalysis | Proline/Quinine based catalyst | Acid Chloride | α-Bromo-ester | High | chemeurope.com |
| Biocatalysis | Carbonyl Reductase (CRED) | α-Halo ketone | α-Halo alcohol | High enantioselectivity | almacgroup.com |
| Biocatalysis | Transaminase | ω-Chloroketone | 2-Substituted Pyrrolidine/Piperidine | >95% ee | nih.gov |
| Mukaiyama Aldol | Tris(trimethylsilyl)silyl enol ether | α-Halogenated ketone & Aldehyde | β-Siloxy-α-haloketone | Excellent anti-selectivity | nih.gov |
| Alkynylation | Phenylacetylene/Zn(OTf)₂ & Chiral Salen ligand | Racemic α-Chloroketone | Propargyl alcohol | Good diastereoselectivity | mdpi.com |
Applications of 2 Chloro 3 Oxobutyl Acetate in Advanced Organic Synthesis
Intermediate in Complex Molecule Synthesis
While the potential of 2-chloro-3-oxobutyl acetate (B1210297) as a building block is significant, specific and direct applications in the synthesis of certain complex molecules, as outlined below, are not extensively documented in publicly available scientific literature. The following sections reflect the current state of available research.
Precursor to Agrochemical Intermediates (e.g., Prothioconazole)
A comprehensive review of synthetic routes towards the broad-spectrum fungicide prothioconazole (B1679736) does not indicate the direct use of 2-chloro-3-oxobutyl acetate as a primary precursor. The synthesis of prothioconazole and its key intermediates typically involves other chlorinated ketone and cyclopropyl (B3062369) derivatives.
Scaffolds for Functionalized Aromatic and Heteroaromatic Systems
Protective Group Chemistry
The utility of the 3-oxobutyl acetate framework, particularly with modifications, has been explored in the realm of protective group chemistry, offering functionalities that are responsive to specific cleavage conditions.
Design and Implementation of Thermolabile Protecting Groups
While the broader class of β-keto esters has been investigated for various chemical transformations, the specific design and implementation of this compound as a thermolabile protecting group is not a widely documented strategy in organic synthesis. However, related structures have shown promise in this area. For instance, 2,2-disubstituted 4-acylthio-3-oxobutyl groups, which share the core 3-oxobutyl structure, have been identified as being thermolabile, indicating that the underlying chemical framework has the potential for such applications nih.gov.
Esterase-Labile Protecting Group Strategies for Phosphodiesters
Research has demonstrated the successful application of derivatives of the 3-oxobutyl structure as esterase-labile protecting groups for phosphodiesters. Specifically, five different 2,2-disubstituted 4-acylthio-3-oxobutyl groups have been synthesized and evaluated for this purpose nih.gov.
These protecting groups are designed to be cleaved by enzymatic hydrolysis, a strategy often employed in the design of prodrugs to release the active molecule under physiological conditions. The removal mechanism involves an initial enzymatic deacylation by esterases, followed by a rapid chemical cyclization to form a 4,4-disubstituted dihydrothiophen-3(2H)-one, thereby liberating the phosphodiester nih.gov.
The rate of this enzymatic deprotection can be modulated by altering the nature of the 4-acylthio substituent. For example, a benzoyl group is removed approximately 50 times faster than a pivaloyl group, while an acetyl group is cleaved about 5 times faster than the same pivaloyl group nih.gov. This tunability allows for the design of protecting groups with specific release kinetics.
Interestingly, these protecting groups also exhibit non-enzymatic lability, with half-lives ranging from 0.57 to 35 hours at 37 °C and pH 7.5 nih.gov. The rate of this chemical cleavage is dependent on the electronegativity of the substituents at the 2-position and the size of the acylthio group. An important finding from these studies is that no alkylation of glutathione (B108866) was observed during the enzymatic deprotection process, which is a critical consideration for biological applications nih.gov.
The detailed findings from this research are summarized in the interactive data table below.
| Protecting Group Substituent (Acyl) | Relative Rate of Enzymatic Removal (vs. Pivaloyl) | Non-enzymatic Half-life (hours) |
| Pivaloyl | 1 | 35 |
| Acetyl | 5 | Not specified |
| Benzoyl | 50 | Not specified |
This table illustrates the tunable nature of the 2,2-disubstituted 4-acylthio-3-oxobutyl protecting groups, highlighting their potential in applications requiring controlled release of phosphodiesters.
Advanced Spectroscopic and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of "2-Chloro-3-oxobutyl acetate (B1210297)." Both ¹H and ¹³C NMR provide critical information about the molecular framework, while advanced techniques help in assembling the complete structural puzzle.
¹H and ¹³C NMR spectroscopy are pivotal in monitoring the synthesis of "2-Chloro-3-oxobutyl acetate" and characterizing any intermediates. By acquiring spectra at various reaction time points, chemists can track the disappearance of starting material signals and the appearance of product signals, thereby optimizing reaction conditions.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms, such as chlorine and oxygen. For instance, the methine proton (CH) adjacent to the chlorine atom would appear at a characteristic downfield-shifted position. Similarly, the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the acetate and butyl groups will have specific chemical shifts and coupling patterns that are diagnostic of the compound's structure.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal. The carbonyl carbons of the ester and ketone groups are typically observed at the most downfield chemical shifts (in the range of 160-210 ppm). The carbon atom bonded to the chlorine atom will also be significantly deshielded and appear at a lower field compared to unsubstituted alkyl carbons.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for "this compound" based on analogous structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (ketone) | ~2.3 | ~28 |
| CH (chloro) | ~4.5 | ~60 |
| CH₂ (ester) | ~4.2 | ~65 |
| CH₃ (acetate) | ~2.1 | ~21 |
| C=O (ketone) | - | ~200 |
| C=O (ester) | - | ~170 |
These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously confirm the structure of "this compound," two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically those on adjacent carbon atoms. For "this compound," COSY would show correlations between the methine proton and the protons of the adjacent methylene and methyl groups, confirming the connectivity within the butyl chain.
Mass Spectrometry (MS) for Reaction Product Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound" (C₆H₉ClO₃) with high confidence. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the M peak (due to the ³⁵Cl isotope).
| Ion | Calculated m/z |
| [M]⁺ (with ³⁵Cl) | 164.0240 |
| [M+2]⁺ (with ³⁷Cl) | 166.0211 |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for analyzing complex reaction mixtures during the synthesis of "this compound" and for detecting any byproducts or adducts.
GC-MS: Given the likely volatility of "this compound," GC-MS is a suitable technique for its analysis. The sample is vaporized and separated on a GC column before entering the mass spectrometer. The resulting mass spectrum will show the molecular ion and a characteristic fragmentation pattern that can be used for identification. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. The presence of a chlorine atom will also influence the fragmentation, with the loss of HCl being a possible pathway.
LC-MS: LC-MS is particularly useful for analyzing less volatile or thermally labile compounds that may be present in the reaction mixture. The separation is performed in the liquid phase, and various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions for mass analysis. This technique is also highly sensitive for the detection of trace impurities and adducts.
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental technique for the separation and purification of "this compound" from reaction mixtures and starting materials. The choice of chromatographic method depends on the scale of the purification and the properties of the compound.
Column Chromatography: For laboratory-scale purification, column chromatography is commonly employed. A stationary phase, such as silica (B1680970) gel or alumina, is packed into a column, and a mobile phase (a solvent or a mixture of solvents) is passed through it. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For a moderately polar compound like "this compound," a solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective for its separation.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, and the plate is developed in a chamber containing the mobile phase. The separation is visualized, and the retention factor (Rf) values of the different components are calculated.
High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the purification of small quantities of high-purity "this compound," HPLC is the method of choice. It utilizes high pressure to force the mobile phase through a column packed with very small particles, resulting in high-resolution separations. Both normal-phase and reverse-phase HPLC could be adapted for the analysis of this compound.
The following table provides a summary of chromatographic techniques applicable to "this compound."
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative purification |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, solvent system optimization |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Acetonitrile (B52724)/Water gradient | High-purity analysis and purification |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation
High-performance liquid chromatography is a cornerstone technique for monitoring the progress of chemical reactions involving this compound and for the isolation of the pure compound. The separation is typically achieved on a reversed-phase column, where the separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.
For the analysis of chlorinated keto esters, a C18 column is commonly employed due to its versatility and ability to separate compounds with moderate polarity. The mobile phase often consists of a mixture of an aqueous component (like deionized water, sometimes with a buffer like phosphate) and an organic modifier, such as acetonitrile or methanol. The choice of mobile phase composition is critical for achieving optimal separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred to ensure the efficient elution of all components in a reaction mixture, which may have a wide range of polarities.
Detection is most commonly performed using an ultraviolet (UV) detector, as the carbonyl group in this compound exhibits absorbance in the UV region. The selection of an appropriate wavelength is crucial for maximizing sensitivity. For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC system to track the consumption of reactants and the formation of the product. This allows for precise determination of reaction endpoints and can provide insights into reaction kinetics. In preparative HPLC, the same principles are applied on a larger scale to isolate and purify this compound from byproducts and unreacted starting materials.
Table 1: Illustrative HPLC Parameters for the Analysis of Chlorinated Keto Esters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for the determination of this compound, particularly for assessing its purity and identifying volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information.
For the analysis of related compounds like ethyl 2-chloroacetoacetate, a non-polar or mid-polar capillary column, such as one with a 100% dimethylpolysiloxane (similar to DB-1) or a 5% phenyl-95% dimethylpolysiloxane (similar to DB-5) stationary phase, is often used. rasayanjournal.co.in The choice of column depends on the specific separation requirements. The oven temperature program is a critical parameter that is optimized to achieve good resolution between the analyte and any potential impurities. A typical program starts at a lower temperature, holds for a short period, and then ramps up to a higher temperature to ensure the elution of all components.
The injector temperature is set high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A split injection mode is commonly used to introduce a small, representative portion of the sample onto the column, preventing column overload and ensuring sharp peaks. The detector of choice is often a flame ionization detector (FID) for quantitative analysis due to its high sensitivity and wide linear range for organic compounds. patsnap.com For qualitative analysis and confirmation of identity, a mass spectrometer is invaluable. Headspace GC is a variation of the technique that is particularly useful for the analysis of volatile organic impurities in a sample matrix. thermofisher.comazom.com In this method, the sample is heated in a sealed vial, and the vapor phase above the sample is injected into the GC, which is an effective way to analyze for trace volatile components without introducing non-volatile matrix components into the GC system. azom.com
Table 2: Representative GC Parameters for the Analysis of Ethyl 2-chloroacetoacetate
| Parameter | Condition |
| Column | DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 180 °C |
| Oven Program | Initial temperature 90 °C, ramp at 30 °C/min to 160 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 200 °C |
| Injection Mode | Split |
Based on a method for the closely related compound, ethyl 2-chloroacetoacetate. patsnap.comgoogle.com
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical method. For this compound, derivatization can be employed to improve its chromatographic behavior and enhance its detectability in mass spectrometry.
Chemical Derivatization for Improved Chromatographic Behavior
The presence of a keto group in this compound can sometimes lead to issues in GC analysis, such as peak tailing or thermal instability. To circumvent these problems, the keto group can be derivatized. A common and effective strategy for keto esters is a two-step process involving methoximation followed by silylation. youtube.comnih.gov
First, methoximation is performed by reacting the compound with a reagent like methoxyamine hydrochloride. youtube.com This reaction converts the ketone into a more stable methoxime derivative. This step is crucial as it "locks" the keto-enol tautomers into a single form, preventing the formation of multiple peaks for a single analyte and improving peak shape. youtube.com Following methoximation, a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added. youtube.comresearchgate.net This reagent replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the molecule, making it more amenable to GC analysis. youtube.com The resulting derivatized compound typically exhibits improved peak symmetry and can be analyzed at lower temperatures, reducing the risk of on-column degradation.
Table 3: Common Derivatization Reagents for Keto Esters
| Derivatization Step | Reagent | Purpose |
| Methoximation | Methoxyamine hydrochloride (MeOx) | Stabilizes the keto group, prevents enolization, and reduces peak tailing. youtube.com |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and thermal stability for GC analysis. youtube.comresearchgate.net |
Optimization of Ionization Properties for Mass Spectrometric Detection
For mass spectrometric detection, particularly with electrospray ionization (ESI), the efficiency of ion formation is paramount for achieving high sensitivity. The ionization properties of this compound can be optimized by carefully adjusting the ESI source parameters.
Key parameters that influence ionization efficiency include the capillary voltage, nebulizer pressure, drying gas flow rate, and drying gas temperature. spectroscopyonline.com For small organic molecules, a systematic approach, such as a design of experiments (DoE), can be employed to identify the optimal settings for these parameters to maximize the signal intensity of the analyte. chromatographyonline.com The choice between positive and negative ion mode is also critical. For a compound like this compound, both modes could be explored. In positive ion mode, protonated molecules ([M+H]+) or adducts with cations from the mobile phase (e.g., [M+Na]+ or [M+NH4]+) may be formed. In negative ion mode, deprotonated molecules ([M-H]-) or adducts with anions could be observed.
The presence of a chlorine atom in the molecule will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, 35Cl and 37Cl, with a natural abundance ratio of approximately 3:1. This leads to the appearance of an M+2 peak (a peak at two mass units higher than the molecular ion peak) with about one-third the intensity of the molecular ion peak, which is a distinctive signature for the presence of a single chlorine atom and aids in the identification of the compound.
Table 4: Key ESI-MS Parameters for Optimization
| Parameter | Effect on Ionization | Typical Range (Positive Mode) |
| Capillary Voltage | Influences the electric field strength for droplet charging and ion desorption. | 2000–4000 V |
| Nebulizer Pressure | Affects the formation of the aerosol and the initial droplet size. | 10–50 psi |
| Drying Gas Flow Rate | Controls the rate of solvent evaporation from the droplets. | 4–12 L/min |
| Drying Gas Temperature | Affects the efficiency of desolvation. | 200–340 °C |
General ranges based on typical optimization experiments for small molecules. spectroscopyonline.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules like 2-Chloro-3-oxobutyl acetate (B1210297). By approximating the electron density, DFT allows for the calculation of molecular properties and the exploration of reaction pathways.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving 2-Chloro-3-oxobutyl acetate. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. The determination of transition state geometries and their corresponding energies provides a quantitative understanding of the reaction barriers. For instance, in nucleophilic substitution reactions, a common pathway for α-haloketones, DFT can elucidate the energetics of both S(_N)1 and S(_N)2 pathways. up.ac.za
A hypothetical DFT study on the reaction of this compound with a nucleophile, such as the azide (B81097) ion (N(_3)), could yield the following energetic profile:
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (this compound + N₃⁻) | 0.0 | Initial state of the separated reactants. |
| Transition State (Sₙ2) | +15.2 | The highest energy point along the Sₙ2 reaction coordinate, featuring a partially formed C-N bond and a partially broken C-Cl bond. |
| Products (2-Azido-3-oxobutyl acetate + Cl⁻) | -25.8 | Final state of the reaction with the formation of the more stable azide product. |
This interactive table presents hypothetical relative energy values calculated using DFT for the S(_N)2 reaction of this compound with an azide ion.
Prediction of Reactivity and Selectivity in Catalytic Processes
DFT calculations can also predict the reactivity and selectivity of this compound in various catalytic processes. The presence of multiple functional groups—an ester, a ketone, and a chloro group—offers several potential sites for catalytic transformation. DFT can be employed to model the interaction of the substrate with a catalyst, helping to understand which site is more susceptible to attack and why a particular stereoisomer might be preferentially formed. For example, in a Lewis acid-catalyzed reaction, DFT can model the coordination of the catalyst to either the ester or the ketone carbonyl oxygen, providing insight into the initial steps of the reaction.
Consider a hypothetical scenario where this compound is subjected to a catalytic reduction. DFT could be used to evaluate the activation energies for the reduction of the ketone versus the cleavage of the C-Cl bond, thus predicting the likely outcome of the reaction.
| Catalytic Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| Ketone Reduction | 18.5 | Formation of 2-Chloro-3-hydroxybutyl acetate. |
| C-Cl Bond Cleavage | 22.1 | Formation of 3-oxobutyl acetate. |
This interactive table displays hypothetical activation energies calculated by DFT for two competing catalytic pathways involving this compound, indicating that ketone reduction is the more kinetically favorable process.
Molecular Orbital (MO) Theory Applications
Molecular Orbital (MO) theory provides a complementary perspective to DFT by describing the electronic structure of a molecule in terms of the distribution and energies of its molecular orbitals. This approach is particularly useful for understanding bonding, electronic transitions, and the influence of substituents on reactivity.
Analysis of Electronic Structure and Energetics
MO theory calculations can reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The energy of the LUMO is indicative of the molecule's susceptibility to nucleophilic attack, a key reaction pathway for α-haloketones. nih.gov The distribution of the LUMO can pinpoint the most electrophilic sites in the molecule. For this compound, the LUMO is expected to have significant contributions from the carbonyl carbon of the ketone and the carbon atom bearing the chlorine.
A hypothetical MO analysis could provide the following data:
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
|---|---|---|
| HOMO | -10.8 | Oxygen lone pairs of the carbonyl and ester groups. |
| LUMO | -1.2 | π* orbital of the ketone carbonyl group and σ* orbital of the C-Cl bond. |
| HOMO-LUMO Gap | 9.6 | Indicates the kinetic stability of the molecule. |
This interactive table presents hypothetical energy levels of the frontier molecular orbitals of this compound, as would be determined by MO theory calculations.
In Silico Modeling for Structure-Reactivity Relationships
In silico modeling encompasses a range of computational techniques used to study molecules and their interactions. For this compound, these models can be used to establish quantitative structure-reactivity relationships (QSRR). By systematically modifying the structure of the molecule in a computational model (e.g., by changing the halogen or the ester group) and calculating a reactivity descriptor (such as the LUMO energy or the partial charge on the electrophilic carbon), a predictive model can be developed.
This approach allows for the virtual screening of related compounds and the prediction of their reactivity without the need for extensive experimental synthesis and testing. For example, a QSRR study could correlate the calculated partial atomic charge on the α-carbon with the experimentally observed reaction rate for a series of α-halo-β-keto esters.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Improved Efficiency
The pursuit of more efficient and environmentally benign methods for the synthesis of 2-Chloro-3-oxobutyl acetate (B1210297) and related α-chloro-β-keto esters is a significant area of contemporary research. Traditional methods for the synthesis of β-keto esters often rely on Claisen condensation, which can have limitations. nih.gov Modern approaches focus on improving stereoselectivity, reducing waste, and utilizing greener reagents and reaction conditions.
One promising strategy involves the catalytic enantioselective α-chlorination of β-keto esters. Recent studies have demonstrated the use of hybrid amide-based Cinchona alkaloids as highly effective phase-transfer catalysts for this transformation. This method allows for the chlorination of various β-keto esters with high yields (up to 99%) and excellent enantioselectivity (up to 97% ee) using as little as 0.5 mol% of the catalyst. nih.govacs.org The use of N-chlorosuccinimide (NCS) as the chlorine source and potassium fluoride (B91410) as a mild base in toluene (B28343) at room temperature represents a significant advancement in creating chiral centers at the α-position. nih.govacs.org
Furthermore, the principles of green chemistry are being increasingly applied to the synthesis of related compounds. This includes the use of more environmentally friendly solvents, such as water, t-butanol, and ethyl acetate, in place of hazardous chlorinated solvents and ethers. bohrium.com The development of continuous flow synthesis methodologies also presents an opportunity to improve the efficiency and safety of producing 2-Chloro-3-oxobutyl acetate. Flow chemistry can offer better control over reaction parameters, leading to higher yields and purity, as demonstrated in the synthesis of other complex molecules. rsc.orgnih.gov
Future research in this area will likely focus on the development of even more active and selective catalysts, the use of renewable starting materials, and the optimization of reaction conditions to minimize environmental impact. The integration of flow chemistry and green solvents is expected to lead to more sustainable and cost-effective manufacturing processes for this compound.
Table 1: Comparison of Synthetic Methods for α-Chloro-β-keto Esters
| Method | Catalyst/Reagent | Key Advantages | Yield | Enantioselectivity (ee) | Reference |
| Phase-Transfer Catalysis | Hybrid amide-based Cinchona alkaloids / NCS | Low catalyst loading, high yield, high enantioselectivity | Up to 99% | Up to 97% | nih.govacs.org |
| Metal Catalysis | Chiral bisoxazolinecopper(II) complexes | Good for both cyclic and acyclic substrates | 88-99% | Up to 77% | acs.org |
| Organocatalysis | Simple Cinchona alkaloids / Hypervalent iodine reagents | Operationally simple | Good | Good | nih.gov |
Exploration of New Catalytic Transformations
This compound and its analogs are valuable substrates for a variety of catalytic transformations, enabling the synthesis of diverse and complex molecular architectures. A key area of exploration is the asymmetric reduction of the keto group to produce chiral β-hydroxy esters, which are important building blocks in pharmaceuticals. While not specific to the butyl acetate derivative, research on the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using biocatalysts like Aureobasidium pullulans in aqueous/ionic liquid biphasic systems has shown promise for improving productivity and optical purity.
Beyond reduction, α-chloro-β-keto esters are precursors for various carbon-carbon and carbon-heteroatom bond-forming reactions. The development of catalytic systems for the stereospecific SN2 displacement of the tertiary chloride is a significant advancement. For instance, highly enantioselective chlorination of β-keto esters followed by nucleophilic substitution with azide (B81097), alkylthiols, or fluoride has been achieved without loss of enantiopurity, providing a flexible method for constructing quaternary stereogenic centers. acs.org
The exploration of novel catalytic cycles is also a promising frontier. For example, palladium-catalyzed reactions of allylic esters of β-keto acids have been shown to generate palladium enolates that can undergo a range of transformations including aldol (B89426) condensation and Michael addition. rsc.org While not directly demonstrated with this compound, the reactivity of the α-chloro-β-keto ester moiety suggests its potential as a substrate in similar palladium-catalyzed processes.
Future research will likely focus on expanding the scope of catalytic transformations involving this compound, including the development of novel catalytic systems for asymmetric alkylation, amination, and other coupling reactions. The goal is to further enhance the synthetic utility of this versatile building block.
Advanced Applications in Complex Molecule Synthesis
The structural features of this compound, namely the presence of multiple reactive sites, make it a valuable building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals. The acetoacetic ester synthesis is a classic method for the formation of ketones and substituted ketones, and the presence of the α-chloro substituent in this compound provides an additional handle for synthetic manipulation. libretexts.orgyoutube.comyoutube.com
While specific examples detailing the use of this compound in total synthesis are not prevalent in the reviewed literature, the utility of the broader class of β-keto esters is well-established. They serve as key intermediates in the construction of a wide array of molecular scaffolds. For instance, β-keto esters are used in the synthesis of heterocyclic compounds such as quinolines, which are important pharmacophores. researchgate.netheteroletters.orgresearchgate.netorientjchem.org
The chiral α-chloro-β-hydroxy ester functionality, accessible from this compound through asymmetric reduction, is a particularly valuable synthon. This motif is found in numerous biologically active molecules, and the ability to introduce it stereoselectively is of great importance in medicinal chemistry.
Future work in this area will likely involve the strategic incorporation of this compound into the total synthesis of complex natural products and the development of novel synthetic methodologies that leverage its unique reactivity. The convergent nature of a building block approach in total synthesis makes versatile intermediates like this compound highly desirable. nih.gov
Deeper Mechanistic Insights through Advanced Analytical and Computational Methods
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. Advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are essential for characterizing intermediates and products, thereby elucidating reaction pathways.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for gaining deeper mechanistic insights. DFT calculations can be used to model reaction transition states, determine activation energies, and predict the stereochemical outcomes of reactions. For example, computational studies on the reactivity of α-halogenated ketones have provided insights into how conformational effects can influence their reactivity. beilstein-journals.org These studies suggest that the relative reactivity of α-fluoro, α-chloro, and α-bromo ketones can be influenced by the stability of reactive conformations where the carbon-halogen bond is orthogonal to the carbonyl group, allowing for good orbital overlap. beilstein-journals.org
In the context of catalysis, computational modeling can help in understanding the interactions between the substrate, catalyst, and reagents, which is key to designing more efficient and selective catalysts. For instance, understanding the mechanism of enantioselective α-chlorination of β-keto esters can aid in the development of improved chiral catalysts. nih.gov
Future research will undoubtedly rely heavily on a synergistic approach combining experimental and computational methods to unravel the intricate details of reactions involving this compound. This will enable a more rational design of synthetic strategies and the discovery of novel reactivity.
Role in Advanced Materials or Bio-Conjugation Chemistry
The potential applications of this compound and its derivatives extend beyond traditional organic synthesis into the realms of materials science and bioconjugation. The reactivity of the carbonyl group and the α-chloro substituent could be harnessed for the development of novel polymers and functional materials. For example, β-keto esters can be used in the synthesis of polyesters, and the presence of a chlorine atom could allow for post-polymerization modification to introduce specific functionalities. rsc.org
In the field of bioconjugation, the ability to covalently link molecules to biomolecules such as proteins and peptides is of paramount importance. wiley-vch.de The reactive carbonyl group of this compound could potentially be utilized for bioconjugation through the formation of oximes or hydrazones. acs.org While direct applications of this compound in this context have not been reported, the general reactivity of carbonyl compounds makes this an area worthy of exploration. The α-chloro group could also serve as a site for nucleophilic substitution, allowing for attachment to thiol groups on proteins, although the reactivity and specificity of such a reaction would need to be carefully evaluated.
The structure of this compound also contains features that could be relevant in the design of bioactive molecules. For example, β-keto esters have been investigated for their potential as quorum-sensing inhibitors in bacteria. nih.gov
While the role of this compound in advanced materials and bioconjugation is currently speculative, its chemical functionality suggests that with further research, it could emerge as a valuable tool in these cutting-edge fields. Future studies could focus on exploring its utility as a monomer in polymer synthesis, as a cross-linking agent, or as a reactive handle for the modification of biological macromolecules.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-3-oxobutyl acetate, and how can reaction efficiency be optimized?
- Methodological Answer : this compound (ethyl 2-chloro-3-oxobutanoate) is typically synthesized via acetoacetic ester synthesis. A common approach involves the chlorination of ethyl acetoacetate using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Optimization includes:
- Temperature control (0–5°C) to minimize side reactions like over-chlorination.
- Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
- Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS .
Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product in high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, CH₂CH₃), δ 3.5–3.7 ppm (quartet, OCH₂), and δ 4.2–4.3 ppm (singlet, Cl–C=O).
- ¹³C NMR : Carbonyl carbons appear at δ 170–175 ppm (ester C=O) and δ 195–200 ppm (ketone C=O).
- IR : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).
Contradictions (e.g., split peaks in NMR due to tautomerism) are resolved by analyzing spectra in deuterated DMSO or using low-temperature NMR to stabilize the keto form .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods to avoid inhalation of vapors (acute toxicity Category 4, H302).
- Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Store in airtight containers away from oxidizers (risk of exothermic decomposition).
- In case of spills, neutralize with sodium bicarbonate and adsorb using inert materials (vermiculite) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and stereochemistry. For example:
- Refinement with SHELXL (via OLEX2 interface) resolves disorder in the chloro-ketone moiety.
- Hydrogen bonding networks (e.g., C=O⋯H–C interactions) are analyzed using Mercury software to assess packing efficiency .
- Crystallization in mixed solvents (ethanol/water) yields high-quality crystals for twinned data correction .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chloro group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its β-ketoester stabilization. Key steps:
- Kinetic studies : Pseudo-first-order conditions (excess nucleophile) reveal rate dependence on solvent polarity (DMF > ethanol).
- DFT calculations : B3LYP/6-31G(d) models show transition-state stabilization via resonance with the ketone carbonyl .
- Side reactions (e.g., elimination to form α,β-unsaturated esters) are suppressed using bulky bases (DBU instead of NaOH) .
Q. How do solvent effects influence the tautomeric equilibrium of this compound, and how is this quantified experimentally?
- Methodological Answer : The keto-enol equilibrium is solvent-dependent:
- Polar aprotic solvents (DMSO) : Stabilize the enolic form (δ 5.3 ppm in ¹H NMR).
- Nonpolar solvents (CDCl₃) : Favor the keto form (δ 3.7 ppm, CH₂Cl).
Quantification via UV-Vis spectroscopy (λmax ~270 nm for enol) and van’t Hoff analysis provides ΔG values. Computational studies (Gaussian 16) predict solvent polarity effects using the SMD solvation model .
Q. What strategies mitigate spectral interference when analyzing this compound in complex mixtures?
- Methodological Answer :
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection (250°C). Characteristic fragments: m/z 164 (M⁺), m/z 121 (C₃H₅ClO₂⁺).
- HPLC : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 210 nm.
- Deconvolution software (AMDIS) : Separates overlapping peaks in GC-MS by matching retention indices and mass spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
